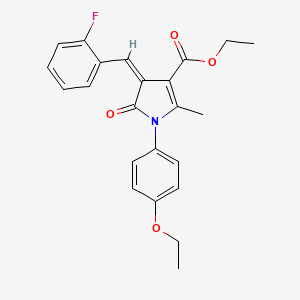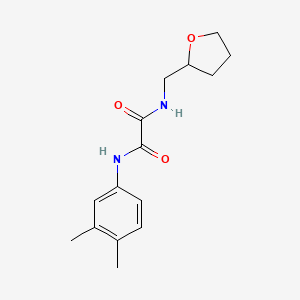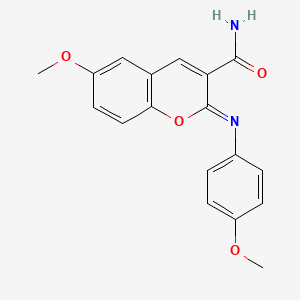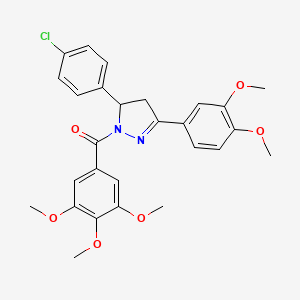![molecular formula C25H22N4O4S B11641868 (5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a furan ring, and a thiazolone moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung beinhaltet in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes umfassen:
Bildung des Piperazinrings: Ausgehend von einem substituierten Anilin kann der Piperazinring durch eine Cyclisierungsreaktion gebildet werden.
Thiazolringbildung: Der Thiazolring kann durch eine Kondensationsreaktion zwischen einem Thioamid und einem Halogenketon synthetisiert werden.
Einführung des Furanrings: Der Furanring kann durch eine Cyclisierungsreaktion zwischen einem Diketon und einem Aldehyd eingeführt werden.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Piperazin-, Thiazol- und Furanringe unter bestimmten Bedingungen, z. B. unter Verwendung einer Base und eines Lösungsmittels wie Dimethylformamid (DMF).
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen beinhaltet oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann Folgendes umfassen:
Hochskalierung der Reaktionen: Einsatz größerer Reaktoren und effizienterer Mischtechniken.
Reinigung: Anwendung von Methoden wie Kristallisation, Destillation oder Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrogruppe am Furanring kann zu einem Amin reduziert werden.
Reduktion: Der Thiazolring kann unter Hydrierungsbedingungen reduziert werden.
Substitution: Der Piperazinring kann nukleophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) unter Wasserstoffgas.
Substitution: Nukleophile wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu).
Hauptprodukte
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von Aminderivaten.
Substitution: Bildung von substituierten Piperazinderivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Zielstrukturen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, z. B. antimikrobielle oder Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel:
Molekulare Zielstrukturen: Sie kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern.
Beteiligte Signalwege: Sie könnte Signalwege modulieren und so zu Veränderungen der Zellfunktionen führen.
Wirkmechanismus
The mechanism of action of (5E)-2-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-5-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5E)-2-[4-(3-Chlorphenyl)piperazin-1-yl]-5-{[5-(3-Nitrophenyl)furan-2-yl]methyliden}-1,3-thiazol-4(5H)-on
- (5E)-2-[4-(3-Fluorphenyl)piperazin-1-yl]-5-{[5-(3-Nitrophenyl)furan-2-yl]methyliden}-1,3-thiazol-4(5H)-on
Einzigartigkeit
Die Einzigartigkeit der Verbindung liegt in ihrem spezifischen Substitutionsschema, das ihre biologische Aktivität und chemische Reaktivität beeinflussen kann. Das Vorhandensein der Methylgruppe am Phenylring und der Nitrogruppe am Furanring kann ihre Eigenschaften im Vergleich zu ähnlichen Verbindungen erheblich beeinflussen.
Eigenschaften
Molekularformel |
C25H22N4O4S |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H22N4O4S/c1-17-4-2-6-19(14-17)27-10-12-28(13-11-27)25-26-24(30)23(34-25)16-21-8-9-22(33-21)18-5-3-7-20(15-18)29(31)32/h2-9,14-16H,10-13H2,1H3/b23-16+ |
InChI-Schlüssel |
KODGMYLLGUZELS-XQNSMLJCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])/S3 |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-])S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)



![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)
![1-(4-Ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641852.png)


![4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
